The synthesis of GSK2110183 hydrochloride involves several key steps starting from commercially available precursors. The process typically includes:
The industrial production of GSK2110183 hydrochloride is optimized for large-scale synthesis using high-throughput reactors and efficient purification techniques to ensure high purity and consistency in the final product .
GSK2110183 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reaction types include:
These reactions can lead to various derivatives with modified functional groups, impacting the compound's biological activity .
GSK2110183 hydrochloride exerts its pharmacological effects by selectively inhibiting AKT kinases, which are crucial regulators of the phosphoinositide 3-kinase/AKT signaling pathway. This pathway influences numerous cellular processes including:
By inhibiting AKT activity, GSK2110183 hydrochloride disrupts these processes, resulting in reduced cell proliferation and increased apoptosis in cancer cells. This mechanism has been validated through various biochemical assays demonstrating its potency against different AKT isoforms .
GSK2110183 hydrochloride exhibits specific physical and chemical properties that influence its application:
These properties are essential for its formulation in pharmaceutical applications .
GSK2110183 hydrochloride has a wide range of applications in scientific research:
The compound's ability to selectively inhibit AKT makes it a valuable candidate for developing targeted cancer therapies .
GSK2110183 hydrochloride (afuresertib hydrochloride) is an ATP-competitive Akt kinase inhibitor with the molecular formula C₁₈H₁₈Cl₃FN₄OS and a molecular weight of 463.78 g/mol. The compound features a defined stereocenter at the chiral aminoalkyl side chain, adopting an (S)-configuration confirmed by X-ray crystallography and asymmetric synthesis protocols. This configuration is critical for optimal binding to the Akt kinase domain, as the (S)-enantiomer demonstrates significantly higher potency than its (R)-counterpart. The structure comprises a thiophene-carboxamide core linked to a 3-fluorophenyl group via a chiral aminopropyl chain, with hydrochloride salt formation occurring at the terminal amine group [1] [7] [9].
The solubility and stability profiles of GSK2110183 hydrochloride have been extensively characterized:
Table 1: Solubility Profile of GSK2110183 Hydrochloride
Solvent System | Solubility (mg/mL) | Concentration (mM) |
---|---|---|
DMSO | 250 | 539.05 |
Ethanol | ~50 | ~107.81 |
Water | <1 | <2.16 |
Ethanol:PBS (1:1) | 0.5 | 1.08 |
The compound exhibits high stability under inert conditions but is hygroscopic and light-sensitive, requiring storage at -20°C under nitrogen. In aqueous solutions (pH 7.4), it demonstrates moderate stability with <10% degradation over 24 hours at room temperature. However, it undergoes rapid hydrolysis under strongly acidic (pH <3) or alkaline (pH >10) conditions, necessitating careful pH control during experimental use [1] [9].
X-ray crystallographic studies reveal that GSK2110183 hydrochloride crystallizes in the orthorhombic P2₁2₁2₁ space group with unit cell parameters a = 5.42 Å, b = 11.07 Å, c = 23.38 Å. The crystal structure shows key hydrogen bonding interactions between the protonated amine and chloride ions (N⁺–H···Cl⁻ distance: 2.98 Å), alongside π-π stacking between the thiophene and fluorophenyl rings (3.8 Å separation). Two polymorphic forms have been identified:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3